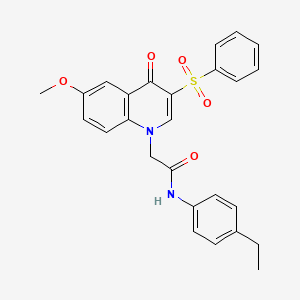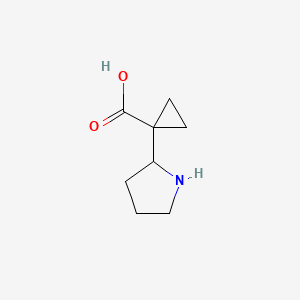
2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, commonly known as FPE, is a chemical compound that has been widely used in scientific research. FPE is a member of the diazepane family and has been shown to possess a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Energetic Materials
Researchers have explored the synthesis of energetic materials through the manipulation of functional groups, similar to those found in "2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one". For instance, Klapötke et al. (2015) discussed the synthesis of energetic compounds by fluorine/amine exchange reactions, leading to materials with significant thermal stability and sensitivity towards impact and friction, showcasing the compound's potential in the development of advanced energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).
Fluoroionophores for Metal Detection
The development of fluoroionophores based on diamine-salicylaldehyde derivatives, as discussed by Hong et al. (2012), indicates the compound's relevance in creating selective sensors for metal cations. These fluoroionophores exhibit spectrum diversity and specificity in metal chelation, particularly for Zn+2 and Cd+2, demonstrating the compound's application in environmental monitoring and biochemical assays (Hong, Lin, Hsieh, & Chang, 2012).
Advanced Materials for Photoalignment
The synthesis and application of materials containing fluorinated and non-fluorinated phenols for the photoalignment of liquid crystals, as explored by Hegde et al. (2013), highlight the potential of such compounds in liquid crystal display (LCD) technologies. The study underscores the influence of fluoro-substituents on photoalignment quality, paving the way for improved LCD performance and manufacturing (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQQZXSBOIRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)

